N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-12-15(21-17(23)10-14-8-5-9-25-14)11-16-19(20-12)24-18(22-16)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADZPXCUAAQEHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structural framework that includes:
- An oxazole ring fused with a pyridine moiety.
- A thiophenyl substituent.
- An acetamide functional group.
This combination of functional groups is believed to enhance its biological activity and pharmacological profile.
Biological Activity Overview
Research has demonstrated that this compound exhibits a range of biological activities, including:
-
Antimicrobial Activity :
- The compound has shown significant activity against various bacteria and fungi. For instance, it demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentration (MIC) values as low as 0.21 µM .
- It also exhibited antifungal properties against Candida species, suggesting its potential use in treating fungal infections .
- Antioxidant Activity :
-
Cytotoxicity :
- Preliminary cytotoxicity assessments using the MTT assay revealed that the compound could inhibit the growth of cancer cell lines, indicating its potential as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Molecular Docking Studies : These studies have shown that the compound can bind effectively to key enzymes such as DNA gyrase, forming multiple hydrogen bonds and stabilizing interactions through pi-stacking with nucleobases . This suggests a mechanism similar to that of established antibiotics like ciprofloxacin.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the oxazole-pyridine core through cyclization reactions.
- Introduction of the thiophenyl group via electrophilic substitution.
- Acetamide formation through acylation reactions.
These synthetic routes are essential for producing derivatives with tailored biological activities.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares key motifs with other acetamide-based heterocycles, including:
Key Observations :
- Heterocyclic Core Diversity : The target compound’s oxazolo-pyridine core distinguishes it from indole (GR196429), naphthalene (S20098), and imidazo-thiadiazole () scaffolds. These cores influence electronic properties and binding affinity to biological targets.
- Acetamide Linker : All compounds feature an acetamide group, but substituents vary. The thiophen-2-yl group in the target compound may enhance π-π stacking interactions compared to aryl or alkyl groups in analogs.
- Synthetic Routes : The target compound’s synthesis likely involves alkylation of a thiopyrimidine intermediate, akin to methods described for Fig. 51/52 (e.g., using chloroacetamides as alkylating agents) .
Pharmacological Implications (Inferred from Structural Analogs)
- GPCR Targeting: Compounds like GR196429 and S20098 are known to modulate melatonin and serotonin receptors, respectively . The target compound’s acetamide-thiophene motif may similarly interact with GPCRs, though specific targets require validation.
- Antimicrobial Activity : Imidazo-thiadiazole acetamides () exhibit antimicrobial properties, suggesting the oxazolo-pyridine scaffold could be explored for similar applications .
Physicochemical Properties
While experimental data (e.g., solubility, logP) for the target compound is absent in the evidence, comparisons can be drawn:
- Thiophene vs. Aryl Substituents : The thiophen-2-yl group may improve solubility compared to bulkier phenyl or naphthalene groups in analogs due to its smaller size and sulfur atom’s polarizability.
- Methyl Group Influence : The 5-methyl group on the oxazolo-pyridine core could enhance metabolic stability relative to unsubstituted analogs.
Q & A
Basic: What are the recommended synthetic routes for N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(thiophen-2-yl)acetamide, and what critical reaction parameters influence yield and purity?
The synthesis typically involves multi-step reactions, starting with the construction of the oxazolo[5,4-b]pyridine core followed by coupling with the thiophene-acetamide moiety. Key steps include:
- Cyclocondensation : Formation of the oxazole ring via condensation of substituted pyridine precursors under reflux conditions (e.g., toluene/water mixtures, 100–120°C) .
- Acylation : Introduction of the thiophen-2-ylacetamide group using carbodiimide coupling agents (e.g., EDCI) in anhydrous dichloromethane .
- Critical Parameters :
- Temperature control (±2°C) during cyclization to avoid side products.
- Use of Lewis acid catalysts (e.g., ZnCl₂) to enhance regioselectivity in ring-forming steps .
- Solvent purity (e.g., dry DMF for acylation) to prevent hydrolysis .
Yield optimization (typically 60–75%) requires rigorous monitoring via TLC or HPLC .
Basic: Which analytical techniques are most effective for characterizing this compound, and how do they address structural elucidation challenges?
- ¹H/¹³C NMR : Resolves aromatic proton environments (e.g., oxazole vs. pyridine protons) and confirms substitution patterns on the thiophene ring. Coupling constants (e.g., J = 3.5 Hz for thiophene protons) distinguish regioisomers .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₁H₁₇N₃O₂S) with <2 ppm error, critical for distinguishing from synthetic byproducts .
- HPLC-PDA : Quantifies purity (>95%) and detects trace impurities (e.g., unreacted precursors) using C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : Resolves ambiguities in fused-ring stereochemistry, particularly for the oxazolo[5,4-b]pyridine system .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Discrepancies often arise from variations in:
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) significantly alter IC₅₀ values. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .
- Solubility Factors : Poor DMSO solubility (>10 mM) may lead to precipitation in aqueous buffers, reducing apparent activity. Use co-solvents (e.g., cyclodextrins) or nanoformulations .
- Metabolic Stability : Cross-validate results with hepatic microsome assays to account for species-specific metabolism (e.g., human vs. murine CYP450 isoforms) .
- Structural Analog Comparison : Benchmark against analogs (e.g., thiophene-to-furan substitutions) to isolate pharmacophore contributions .
Advanced: What strategies optimize regioselectivity in derivatization reactions involving the oxazolo[5,4-b]pyridine core?
- Directing Groups : Install transient protecting groups (e.g., Boc on the pyridine nitrogen) to steer electrophilic substitution to the C6 position .
- Metal-Catalyzed Cross-Coupling : Use Pd(PPh₃)₄ for Suzuki-Miyaura reactions at the C2 phenyl group, achieving >90% selectivity under inert conditions .
- Solvent Effects : Polar aprotic solvents (e.g., DCE) favor nucleophilic attack at the oxazole’s C5 methyl group over the pyridine ring .
Advanced: How do modifications to the thiophene moiety affect the compound’s pharmacological profile, and what experimental approaches best evaluate these structure-activity relationships (SAR)?
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., -Cl) : Enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) but reduce metabolic stability .
- Ring Expansion (e.g., thiophene → benzothiophene) : Increases π-stacking interactions but may introduce hepatotoxicity .
- Experimental Approaches :
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐₙ/kₒff) to targets like COX-2 or EGFR .
- Molecular Dynamics Simulations : Predicts conformational flexibility of the thiophene-acetamide linkage in aqueous environments .
Advanced: What computational modeling approaches are suitable for predicting the compound’s metabolic stability and potential drug-drug interactions?
- CYP450 Docking : Use AutoDock Vina to model interactions with CYP3A4/2D6 active sites, prioritizing metabolites (e.g., sulfoxidation at the thiophene ring) .
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrates LogP (2.8) and plasma protein binding (89%) to simulate human exposure profiles .
- Machine Learning : Train random forest models on ChEMBL data to predict hERG channel inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
